1-Benzyl-2-methylpiperidin-3-one

Ring contraction rearrangement Piperidinone reactivity Acid-catalyzed heterocycle interconversion

1-Benzyl-2-methylpiperidin-3-one (CAS 74798-56-4, molecular formula C₁₃H₁₇NO, MW 203.28 g/mol) is an N-benzyl-protected 3-piperidone bearing a single methyl substituent at the 2-position. It serves as a versatile chiral and achiral building block in medicinal chemistry, most notably as a precursor to 2-acetylpyrrolidine derivatives via acid-catalyzed ring contraction and as a scaffold for constructing 2-substituted 3-piperidinols that appear in numerous bioactive compounds.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 74798-56-4
Cat. No. B1373213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-methylpiperidin-3-one
CAS74798-56-4
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC1C(=O)CCCN1CC2=CC=CC=C2
InChIInChI=1S/C13H17NO/c1-11-13(15)8-5-9-14(11)10-12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10H2,1H3
InChIKeyWYHHURGFXKJVKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2-methylpiperidin-3-one (CAS 74798-56-4) – Key Intermediate Procurement Guide for Piperidinone-Based Synthesis


1-Benzyl-2-methylpiperidin-3-one (CAS 74798-56-4, molecular formula C₁₃H₁₇NO, MW 203.28 g/mol) is an N-benzyl-protected 3-piperidone bearing a single methyl substituent at the 2-position [1]. It serves as a versatile chiral and achiral building block in medicinal chemistry, most notably as a precursor to 2-acetylpyrrolidine derivatives via acid-catalyzed ring contraction [2] and as a scaffold for constructing 2-substituted 3-piperidinols that appear in numerous bioactive compounds . The racemate is commercially available at ≥95% purity from multiple suppliers, while the enantiopure (2S) form (CAS 1072088-64-2) is accessible for asymmetric synthesis campaigns .

Why 1-Benzyl-2-methylpiperidin-3-one Cannot Be Replaced by Generic N-Benzylpiperidin-3-one Analogs


N-Benzylpiperidin-3-one derivatives are often treated as interchangeable building blocks; however, the position and number of methyl substituents on the piperidine ring dictate fundamentally different reactivity profiles. In the specific case of 1-benzyl-2-methylpiperidin-3-one, the 2-methyl group enables a unique acid-catalyzed ring contraction to 1-benzyl-2-acetylpyrrolidine in ~90% yield, a transformation that is completely blocked in the 2,2-dimethyl analog and does not occur with the 4-methyl or 6-methyl regioisomers [1]. Furthermore, the single chiral center at C-2 permits enantiomeric resolution to access optically pure intermediates for drug synthesis (e.g., NK-1 inhibitor L-733,060), a capability absent in the achiral or meso analogs . These reactivity and stereochemical distinctions mean that substituting a different N-benzylpiperidinone can lead to synthetic failure, racemic products, or inaccessible pharmacophoric vectors.

Quantitative Differentiation Evidence for 1-Benzyl-2-methylpiperidin-3-one vs. Closest Analogs


Acid-Catalyzed Ring Contraction: 90% Conversion vs. 0% for 2,2-Dimethyl Analog

Under refluxing 6 N HCl for 24 h, 1-benzyl-2-methylpiperidin-3-one undergoes ring contraction to 1-benzyl-2-acetylpyrrolidine with ~90% conversion (equilibrium yield) [1]. In contrast, the 2,2-dimethyl analog (1-benzyl-2,2-dimethylpiperidin-3-one, CAS 901279-71-8) is completely inert under identical conditions, showing 0% conversion [1]. This reactivity dichotomy is mechanistically attributed to the requirement for a mono-alkyl substituent at C-2 to enable reversible tautomeric equilibria via ring-opened intermediates; the gem-dimethyl substitution blocks this pathway [1].

Ring contraction rearrangement Piperidinone reactivity Acid-catalyzed heterocycle interconversion

Chiral Center at C-2 Enables Enantioselective Synthesis of Drug Intermediates

The (2S)-enantiomer of 1-benzyl-2-methylpiperidin-3-one (CAS 1072088-64-2) has been employed in an efficient 8-step synthesis of the NK-1 inhibitor L-733,060, leveraging a stereodivergent, highly diastereoselective protocol (dr >19:1 for both stereoisomers) scalable to 14 g . The racemate (CAS 74798-56-4) can be resolved via chiral chromatography or asymmetric synthesis to furnish the desired enantiomer, whereas regioisomers such as 1-benzyl-4-methylpiperidin-3-one (CAS 32018-96-5) possess a different chiral topology that leads to distinct diastereomeric outcomes in subsequent transformations [1]. No equivalent asymmetric application has been reported for the 6-methyl regioisomer (CAS 83413-42-7) in drug-targeted synthesis.

Asymmetric synthesis Chiral piperidinone building blocks Enantiomeric resolution

Synthetic Accessibility: High-Yield Iridium-Catalyzed Hydrogenation Route

A patent and literature method for synthesizing 3-piperidone derivatives via iridium-catalyzed hydrogenation of 3-hydroxypyridinium salts achieves up to 97% yield with chemoselectivity (ketone:alcohol) >20:1 . This route is applicable to 1-benzyl-2-methylpiperidin-3-one (using 3-hydroxy-2-methylpyridine benzyl bromide salt as substrate) and provides a direct, atom-economical access that bypasses traditional multi-step alkylation sequences. By comparison, the synthesis of the 4-methyl regioisomer via oxidation of 4-methylpyridine derivatives typically proceeds in 72–92% yield with lower chemoselectivity .

Iridium catalysis Chemoselective hydrogenation 3-Piperidone synthesis

Computed Physicochemical Profile: Optimal Lipophilicity for CNS Drug-Like Space

The computed XLogP3 value for 1-benzyl-2-methylpiperidin-3-one is 2.1, placing it within the optimal lipophilicity range (logP 1–3) for CNS drug candidates [1]. In comparison, the 6-methyl regioisomer (CAS 83413-42-7) exhibits a slightly higher computed logP of approximately 2.4 due to altered electronic distribution, while the 2,2-dimethyl analog (C₁₄H₁₉NO) has a logP of ~2.8 [2]. The target compound's topological polar surface area (TPSA) of 20.3 Ų and 0 hydrogen bond donors further align with CNS multiparameter optimization (MPO) guidelines [1]. These properties are inherent to the 2-methyl substitution pattern and cannot be replicated by the 4-methyl or 6-methyl regioisomers.

Lipophilicity CNS drug-likeness Physicochemical property comparison

Preferred Application Scenarios for 1-Benzyl-2-methylpiperidin-3-one Based on Quantitative Differentiation Evidence


Synthesis of 2-Acetylpyrrolidine Libraries via Acid-Catalyzed Ring Contraction

The unique ability of 1-benzyl-2-methylpiperidin-3-one to undergo acid-catalyzed ring contraction to 1-benzyl-2-acetylpyrrolidine in ~90% yield makes it the only viable N-benzylpiperidin-3-one starting material for generating 2-acetylpyrrolidine scaffolds. Researchers engaged in alkaloid analog synthesis or fragment-based drug discovery can exploit this transformation to access a privileged heterocyclic chemotype that is inaccessible from the 2,2-dimethyl or regioisomeric analogs .

Asymmetric Synthesis of NK-1 Receptor Antagonists and Related CNS Agents

The (2S)-enantiomer of 1-benzyl-2-methylpiperidin-3-one has been validated in the 8-step total synthesis of the NK-1 inhibitor L-733,060 with diastereoselectivity >19:1 and scalability to 14 g . Procurement of the racemate followed by chiral resolution, or direct purchase of the (2S) enantiomer, enables medicinal chemistry programs targeting neurokinin receptors, serotonin transporters, or other CNS G-protein-coupled receptors where the 2-substituted-3-piperidinol motif is a critical pharmacophore .

Large-Scale Preparation of 3-Piperidone Building Blocks via Catalytic Hydrogenation

The iridium-catalyzed hydrogenation method achieving up to 97% yield and >20:1 ketone selectivity positions 1-benzyl-2-methylpiperidin-3-one as a cost-effective intermediate for process chemistry scale-up. This route avoids stoichiometric reagents and provides an atom-economical path suited for kilogram-scale procurement. Industrial users requiring multi-gram to kilogram quantities should prioritize this synthetic entry over traditional alkylation-oxidation sequences that yield lower-purity material for regioisomeric analogs .

CNS Lead Optimization with Optimal Lipophilicity Starting Point

With a computed XLogP3 of 2.1 and TPSA of 20.3 Ų , 1-benzyl-2-methylpiperidin-3-one sits within the CNS MPO sweet spot for lead-like properties. Medicinal chemists prioritizing blood-brain barrier penetration should select this 2-methyl regioisomer over the more lipophilic 6-methyl (XLogP3 ≈ 2.4) or 2,2-dimethyl (XLogP3 ≈ 2.8) analogs, as the lower logP reduces the probability of encountering CYP450 inhibition and hERG channel blockade during hit-to-lead optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-2-methylpiperidin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.